molecular formula C19H17N3O2 B15169655 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- CAS No. 645417-75-0

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-

Cat. No.: B15169655
CAS No.: 645417-75-0
M. Wt: 319.4 g/mol
InChI Key: ISMUTCUBFQQUTI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and utility in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is usually carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression . This inhibition reduces the production of nitric oxide, a key mediator in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-c]quinoline: Shares a similar core structure but differs in the substitution pattern.

    Pyrazolo[3,4-c]isoquinoline: Another closely related compound with slight variations in the ring fusion.

    Pyrazolo[1,5-c]quinazoline: Features a different arrangement of nitrogen atoms within the ring system.

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its good fluorescence emission makes it particularly valuable in the development of fluorescent probes for biological imaging and detection applications .

Properties

CAS No.

645417-75-0

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)16-7-5-4-6-15(16)18(20-17)12-8-13(23-2)10-14(9-12)24-3/h4-10H,1-3H3,(H,21,22)

InChI Key

ISMUTCUBFQQUTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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